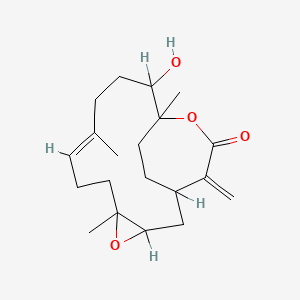

Sinulariolide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sinulariolide is a natural product found in Sinularia capillosa and Sinularia flexibilis with data available.

Biologische Aktivität

Sinulariolide is a bioactive compound derived from the soft coral Sinularia flexibilis. It has garnered attention for its diverse biological activities, particularly in the context of cancer research. This article delves into the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

This compound exhibits significant anti-cancer effects across various cancer cell lines, including hepatocellular carcinoma, melanoma, and bladder cancer. The compound's mechanisms primarily involve the inhibition of cell migration and invasion, induction of apoptosis, and modulation of key signaling pathways.

Key Findings

- Inhibition of Migration and Invasion :

- Induction of Apoptosis :

- Signaling Pathway Modulation :

Table 1: Summary of Biological Activities of this compound

Case Study 1: Hepatocellular Carcinoma

A study investigating the effects of this compound on HA22T cells revealed that treatment with this compound significantly inhibited cell migration and invasion. The study utilized gelatin zymography to demonstrate that this compound reduced the activities of matrix metalloproteinases (MMP-2 and MMP-9) in a concentration-dependent manner. Furthermore, Western blot analyses indicated decreased phosphorylation levels in key proteins involved in the MAPK and PI3K/Akt signaling pathways .

Case Study 2: Melanoma

Research on A375 melanoma cells showed that this compound not only inhibited cell growth but also induced apoptosis. Flow cytometric analysis indicated a significant increase in early and late apoptotic cells following treatment with this compound. Proteomic analysis further revealed alterations in protein expression associated with energy metabolism and apoptosis, suggesting potential biomarkers for therapeutic efficacy .

Case Study 3: Bladder Cancer

In bladder cancer models, this compound demonstrated a strong inhibitory effect on cell migration and invasion through modulation of MMPs and TIMPs. The study highlighted that treatment led to decreased levels of MMP-2/-9 while increasing TIMP-1/-2 expression, indicating a shift towards reduced invasive potential .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Mechanisms of Action

Sinulariolide has demonstrated significant anti-cancer effects across multiple cancer cell lines. The primary mechanisms include:

- Inhibition of Cell Migration and Invasion : this compound suppresses the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMP-2 and MMP-9) and urokinase, while upregulating tissue inhibitors of metalloproteinases (TIMP-1 and TIMP-2). These effects are mediated through the inhibition of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation .

- Induction of Apoptosis : The compound induces apoptosis in various cancer cell lines, including bladder, colorectal, and gastric cancers. It disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Case Studies

- Bladder Cancer : A study demonstrated that this compound significantly inhibited the migration and invasion of TSGH-8301 bladder cancer cells. The treatment resulted in decreased phosphorylation of key proteins in the PI3K/AKT/mTOR pathway, suggesting a targeted mechanism for its anti-cancer effects .

- Colorectal Cancer : Research on HCT-116 colorectal cancer cells indicated that this compound reduced cell migration in a dose-dependent manner. The study also highlighted its potential to induce mitochondrial dysfunction leading to apoptotic cell death .

- Gastric Cancer : this compound was shown to suppress gastric cancer cell migration by inhibiting uPA, MMP-2, and MMP-9 expressions while enhancing TIMP levels .

Anti-Inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In studies involving fibroblast-like synoviocytes, it was found to significantly reduce inflammatory markers and clinical symptoms associated with arthritis. This suggests its potential use in treating inflammatory diseases .

Potential Therapeutic Applications

The diverse applications of this compound extend beyond oncology:

- Drug Development : Given its promising anti-cancer properties, this compound is being explored as a candidate for new drug formulations targeting various cancers. Researchers are focusing on developing nanoparticle-based delivery systems to enhance its bioavailability and efficacy .

- Chronic Inflammatory Conditions : The compound's ability to modulate inflammatory responses positions it as a potential therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis .

Summary Table of Applications

Eigenschaften

CAS-Nummer |

56326-25-1 |

|---|---|

Molekularformel |

C20H30O4 |

Molekulargewicht |

334.4 g/mol |

IUPAC-Name |

(8Z)-12-hydroxy-5,9,13-trimethyl-16-methylidene-4,14-dioxatricyclo[11.3.2.03,5]octadec-8-en-15-one |

InChI |

InChI=1S/C20H30O4/c1-13-6-5-10-20(4)17(23-20)12-15-9-11-19(3,16(21)8-7-13)24-18(22)14(15)2/h6,15-17,21H,2,5,7-12H2,1,3-4H3/b13-6- |

InChI-Schlüssel |

FONRUOAYELOHDC-MLPAPPSSSA-N |

SMILES |

CC1=CCCC2(C(O2)CC3CCC(C(CC1)O)(OC(=O)C3=C)C)C |

Isomerische SMILES |

C/C/1=C/CCC2(C(O2)CC3CCC(C(CC1)O)(OC(=O)C3=C)C)C |

Kanonische SMILES |

CC1=CCCC2(C(O2)CC3CCC(C(CC1)O)(OC(=O)C3=C)C)C |

Synonyme |

11-epi-sinulariolide sinulariolide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.